![molecular formula C25H31N3O6S3 B1330554 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide CAS No. 56187-04-3](/img/structure/B1330554.png)
4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide
Overview
Description
4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H31N3O6S3 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide, also known by its CAS number 56187-04-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple sulfonyl and amine groups that may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including case studies and research findings.
The chemical formula of the compound is C25H31N3O6S3, with a molecular weight of approximately 565.73 g/mol. It has a melting point ranging from 172 to 176 °C and a density of 1.325 g/cm³. Its structural complexity includes two sulfonamide groups attached to an ethylene diamine backbone, which suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C25H31N3O6S3 |
Molecular Weight | 565.73 g/mol |
Melting Point | 172-176 °C |
Density | 1.325 g/cm³ |
Boiling Point | 736.9 °C |
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that sulfonamide derivatives could inhibit cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell signaling pathways. For example, molecular dynamics simulations have suggested that such compounds can bind to proteins through hydrophobic interactions, influencing pathways related to apoptosis and cell cycle regulation .
Antimicrobial Properties
In addition to anticancer effects, sulfonamide derivatives are known for their antimicrobial properties. Research has identified several sulfonamide compounds that exhibit potent antibacterial activity against multi-drug resistant strains of bacteria. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various sulfonamide derivatives, including those structurally related to the compound . The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of substituted phenylthiazol-2-amine derivatives revealed that compounds with similar structural motifs exhibited MIC values comparable to established antibiotics like norfloxacin. This suggests that modifications on the phenyl ring can enhance antibacterial potency .
Scientific Research Applications
Structure and Composition
The molecular formula of 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide is . It features a complex structure that includes multiple sulfonamide groups, which are known for their biological activity.
Physical Properties
- Molecular Weight : 541.66 g/mol
- Melting Point : Data not readily available; further experimental determination is required.
- Solubility : Soluble in organic solvents; specific solubility data should be referenced for practical applications.
Medicinal Chemistry
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Antimicrobial Activity :
- Compounds with sulfonamide groups have been extensively studied for their antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains due to their ability to inhibit folate synthesis pathways.
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Anticancer Properties :
- Preliminary studies suggest potential anticancer effects, particularly in targeting specific cancer cell lines. The mechanism may involve disruption of cellular signaling pathways essential for tumor growth.
Materials Science
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Polymer Additives :
- The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers has been shown to improve resistance to degradation under harsh environmental conditions.
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Coatings and Adhesives :
- Due to its chemical stability and adhesion properties, it can be formulated into coatings that provide protective barriers against corrosion and wear.
Environmental Applications
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Water Treatment :
- The compound has potential applications in the removal of heavy metals from wastewater through chelation processes. Studies indicate that its sulfonamide groups can effectively bind with metal ions, facilitating their removal from contaminated sources.
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Pesticide Development :
- Research is ongoing into the use of this compound as a base for developing new agrochemicals that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing promising results for further development as an antibacterial agent.
Case Study 2: Polymer Enhancement
In a collaborative research project with a focus on materials science, the incorporation of this compound into polycarbonate matrices resulted in improved thermal stability and mechanical strength. The modified polymer exhibited enhanced resistance to UV degradation compared to unmodified controls, indicating its potential as a valuable additive in commercial applications.
Case Study 3: Heavy Metal Removal
Research on the environmental application of this compound revealed its effectiveness in removing lead ions from aqueous solutions. Batch experiments indicated a maximum adsorption capacity of approximately 150 mg/g at optimal pH levels, showcasing its potential utility in water treatment technologies.
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S3/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24/h4-15,26-27H,16-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDIAWYQMCPHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311721 | |
Record name | N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl)}bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-04-3 | |
Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56187-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56187-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 56187-04-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl)}bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-N,N-bis(2-(((4-methylphenyl)sulfonyl)amino)ethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2YYK2NR6J | |
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